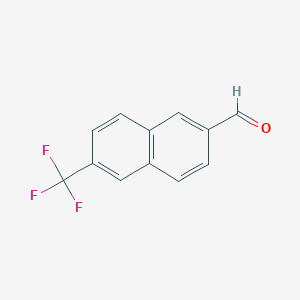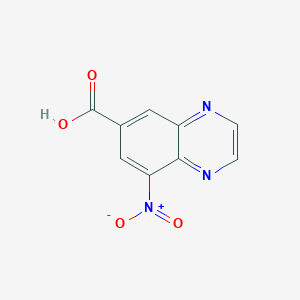![molecular formula C9H7F3O3 B11884210 1-(Benzo[D][1,3]dioxol-5-YL)-2,2,2-trifluoroethanol CAS No. 168130-82-3](/img/structure/B11884210.png)
1-(Benzo[D][1,3]dioxol-5-YL)-2,2,2-trifluoroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[D][1,3]dioxol-5-YL)-2,2,2-trifluoroethanol is an organic compound that features a trifluoromethyl group attached to a benzo[d][1,3]dioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 1,3-benzodioxole with trifluoroacetic acid in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Improved processes for the continuous acylation of 1,3-benzodioxole have been developed to optimize the production of related compounds .
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzo[D][1,3]dioxol-5-YL)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for cross-coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(Benzo[D][1,3]dioxol-5-YL)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has explored its use in developing new pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1-(Benzo[D][1,3]dioxol-5-YL)-2,2,2-trifluoroethanol exerts its effects involves interactions with molecular targets and pathways. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound may interact with proteins and enzymes involved in these pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzo[D][1,3]dioxol-5-yl)ethanol: A related compound with similar structural features but without the trifluoromethyl group.
1,3-Benzodioxole-5-carboxylic acid: Another similar compound used in various chemical applications.
Uniqueness
1-(Benzo[D][1,3]dioxol-5-YL)-2,2,2-trifluoroethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in medicinal chemistry and other research areas .
Propiedades
Número CAS |
168130-82-3 |
|---|---|
Fórmula molecular |
C9H7F3O3 |
Peso molecular |
220.14 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)8(13)5-1-2-6-7(3-5)15-4-14-6/h1-3,8,13H,4H2 |
Clave InChI |
XSZZPMBWFISURW-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-amino-1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylethanone](/img/structure/B11884131.png)


![7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11884143.png)
![(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol](/img/structure/B11884145.png)


![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine](/img/structure/B11884156.png)

![8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11884184.png)
![tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B11884205.png)
![2-Chlorothiazolo[5,4-f]isoquinoline](/img/structure/B11884216.png)

